N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
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Description
N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its target(s) in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have shown varied pharmacokinetic profiles, with factors such as solubility, stability, and molecular size influencing their bioavailability .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular levels, influencing processes such as cell proliferation, apoptosis, and signal transduction .
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c25-16-5-2-7-23(16)8-3-6-21-19(27)20(28)22-15-10-13-4-1-9-24-17(26)12-14(11-15)18(13)24/h10-11H,1-9,12H2,(H,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZYESBKGDGTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCN4CCCC4=O)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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